molecular formula C11H16BrN3O4 B2831765 N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide CAS No. 391228-93-6

N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide

Cat. No.: B2831765
CAS No.: 391228-93-6
M. Wt: 334.17
InChI Key: MNUFFMKSXHKEPW-UHFFFAOYSA-N
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Description

N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted butanoyl group, an ethoxyoxazole ring, and a carbohydrazide moiety. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 2-bromo-3-methylbutanoyl chloride, which is then reacted with 5-ethoxyoxazole-2-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide .

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids .

Scientific Research Applications

N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxazole ring and carbohydrazide moiety may also contribute to the compound’s biological effects by interacting with cellular pathways and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylbutanoyl bromide: A precursor in the synthesis of N’-(2-bromo-3-methylbutanoyl)-5-ethoxyoxazole-2-carbohydrazide.

    5-Ethoxyoxazole-2-carbohydrazide: Another precursor used in the synthesis.

    N-(2-Bromo-3-methylbutanoyl)valine: A related compound with similar structural features.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and development .

Properties

IUPAC Name

N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O4/c1-4-18-7-5-13-11(19-7)10(17)15-14-9(16)8(12)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUFFMKSXHKEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C(=O)NNC(=O)C(C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330947
Record name N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779632
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

391228-93-6
Record name N'-(2-bromo-3-methylbutanoyl)-5-ethoxy-1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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